Isoleucinegramicidin B
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Overview
Description
Isoleucinegramicidin B is a complex peptide antibiotic that belongs to the gramicidin family. It is composed of a sequence of amino acids, including isoleucine, which contributes to its unique properties. This compound is known for its antimicrobial activity, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoleucinegramicidin B involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using specific strains of bacteria that naturally produce gramicidin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isoleucinegramicidin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide, impacting its stability.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogs with substituted amino acid residues. These modifications can lead to changes in the compound’s antimicrobial activity and stability .
Scientific Research Applications
Isoleucinegramicidin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on membrane proteins and ion channels due to its ability to form channels in lipid bilayers.
Medicine: Investigated for its potential use as an antibiotic, particularly against antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
Isoleucinegramicidin B exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions, ultimately causing cell death. The molecular targets of this compound include the lipid components of the bacterial membrane, and its action involves the formation of helical structures that span the membrane .
Comparison with Similar Compounds
Similar Compounds
Gramicidin A: Another member of the gramicidin family with similar antimicrobial properties.
Gramicidin C: Differing slightly in its amino acid composition but sharing the same mechanism of action.
Tyrocidine: A cyclic peptide antibiotic with a similar mode of action but a different structure
Uniqueness
Isoleucinegramicidin B is unique due to its specific amino acid sequence, which includes isoleucine. This sequence contributes to its distinct structural and functional properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6377-07-7 |
---|---|
Molecular Formula |
C98H141N19O17 |
Molecular Weight |
1857.3 g/mol |
IUPAC Name |
(2S,3S)-2-formamido-N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
InChI |
InChI=1S/C98H141N19O17/c1-19-59(16)84(104-51-119)95(131)103-50-80(120)105-60(17)85(121)107-72(39-52(2)3)88(124)106-61(18)86(122)115-82(57(12)13)97(133)117-83(58(14)15)98(134)116-81(56(10)11)96(132)114-79(46-65-49-102-71-36-28-25-33-68(65)71)94(130)110-73(40-53(4)5)89(125)111-76(43-62-29-21-20-22-30-62)92(128)108-75(42-55(8)9)91(127)113-78(45-64-48-101-70-35-27-24-32-67(64)70)93(129)109-74(41-54(6)7)90(126)112-77(87(123)99-37-38-118)44-63-47-100-69-34-26-23-31-66(63)69/h20-36,47-49,51-61,72-79,81-84,100-102,118H,19,37-46,50H2,1-18H3,(H,99,123)(H,103,131)(H,104,119)(H,105,120)(H,106,124)(H,107,121)(H,108,128)(H,109,129)(H,110,130)(H,111,125)(H,112,126)(H,113,127)(H,114,132)(H,115,122)(H,116,134)(H,117,133)/t59-,60-,61-,72+,73+,74+,75+,76-,77-,78-,79-,81+,82+,83-,84-/m0/s1 |
InChI Key |
DIFKDOVAQNEQFQ-APJUGUNFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC=O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC=O |
Origin of Product |
United States |
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